molecular formula C15H24 B14297146 1,6-Dimethylidene-3-(propan-2-yl)decahydronaphthalene CAS No. 113474-59-2

1,6-Dimethylidene-3-(propan-2-yl)decahydronaphthalene

Katalognummer: B14297146
CAS-Nummer: 113474-59-2
Molekulargewicht: 204.35 g/mol
InChI-Schlüssel: NZUBRUOZDYEPIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Dimethylidene-3-(propan-2-yl)decahydronaphthalene is a complex organic compound with the molecular formula C15H24 It is a derivative of decahydronaphthalene, characterized by the presence of two methylene groups and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethylidene-3-(propan-2-yl)decahydronaphthalene can be achieved through several synthetic routes. One common method involves the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium or platinum and is conducted under high pressure and temperature to ensure complete hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Dimethylidene-3-(propan-2-yl)decahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,6-Dimethylidene-3-(propan-2-yl)decahydronaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,6-Dimethylidene-3-(propan-2-yl)decahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,6-Dimethylidene-3-(propan-2-yl)decahydronaphthalene is unique due to its specific structural features, including the presence of two methylene groups and an isopropyl group. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

113474-59-2

Molekularformel

C15H24

Molekulargewicht

204.35 g/mol

IUPAC-Name

4,7-dimethylidene-2-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-12(4)15-6-5-11(3)7-14(15)9-13/h10,13-15H,3-9H2,1-2H3

InChI-Schlüssel

NZUBRUOZDYEPIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CC2CC(=C)CCC2C(=C)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.